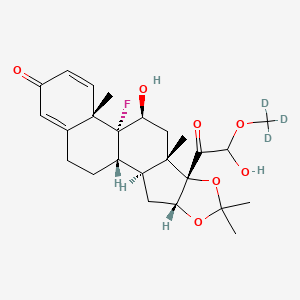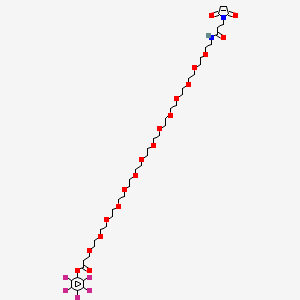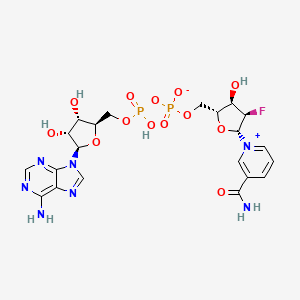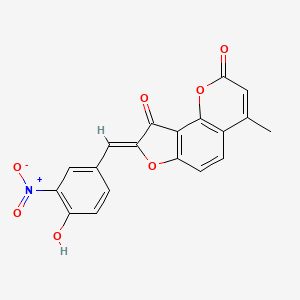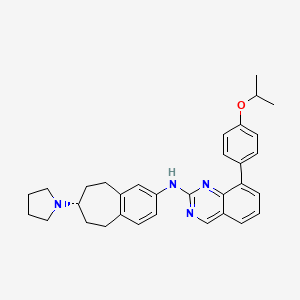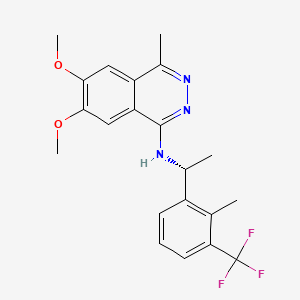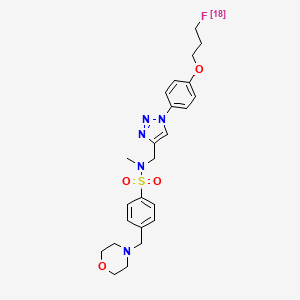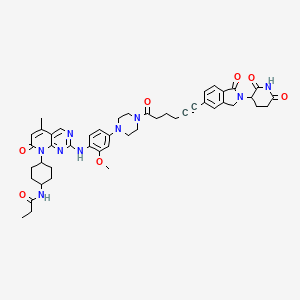
PROTAC TTK degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC TTK degrader-1 is a potent threonine tyrosine kinase (TTK) degrader that has shown significant efficacy in targeting and degrading TTK proteins. This compound has demonstrated promising anticancer activity, particularly in colorectal cancer models .
Méthodes De Préparation
The synthesis of PROTAC TTK degrader-1 involves several steps, including the preparation of the linker and the conjugation of the E3 ubiquitin ligase ligand to the target protein ligand. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product .
Analyse Des Réactions Chimiques
PROTAC TTK degrader-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and efficacy.
Substitution: This reaction can replace certain functional groups with others, potentially enhancing the compound’s binding affinity to its target. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Applications De Recherche Scientifique
PROTAC TTK degrader-1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the degradation of specific proteins and the effects of protein knockdown on cellular processes.
Biology: It helps in understanding the role of TTK in cell cycle regulation and cancer progression.
Medicine: It has shown potential as an anticancer agent, particularly in colorectal cancer models.
Industry: It can be used in the development of targeted protein degradation therapies and drug discovery .
Mécanisme D'action
PROTAC TTK degrader-1 exerts its effects by recruiting an E3 ubiquitin ligase to the TTK protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism involves the formation of a ternary complex between the degrader, the target protein, and the E3 ligase. The degradation of TTK disrupts its role in cell cycle regulation, leading to the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
PROTAC TTK degrader-1 is unique in its high potency and specificity for TTK degradation. Similar compounds include:
PROTAC IRAK3 degrader-1: Targets IRAK3 protein for degradation.
PROTAC SMARCA2 degrader-2: Targets SMARCA2 protein for degradation.
PROTAC NSD3 degrader-1: Targets NSD3 protein for degradation. These compounds share the common mechanism of targeted protein degradation but differ in their target proteins and specific applications .
Propriétés
Formule moléculaire |
C47H53N9O7 |
|---|---|
Poids moléculaire |
856.0 g/mol |
Nom IUPAC |
N-[4-[2-[4-[4-[6-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]hex-5-ynoyl]piperazin-1-yl]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]cyclohexyl]propanamide |
InChI |
InChI=1S/C47H53N9O7/c1-4-40(57)49-32-11-13-33(14-12-32)56-43(60)24-29(2)36-27-48-47(52-44(36)56)50-37-17-15-34(26-39(37)63-3)53-20-22-54(23-21-53)42(59)9-7-5-6-8-30-10-16-35-31(25-30)28-55(46(35)62)38-18-19-41(58)51-45(38)61/h10,15-17,24-27,32-33,38H,4-5,7,9,11-14,18-23,28H2,1-3H3,(H,49,57)(H,48,50,52)(H,51,58,61) |
Clé InChI |
LWHJKWAUKAHIGC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1CCC(CC1)N2C(=O)C=C(C3=CN=C(N=C32)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)CCCC#CC6=CC7=C(C=C6)C(=O)N(C7)C8CCC(=O)NC8=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


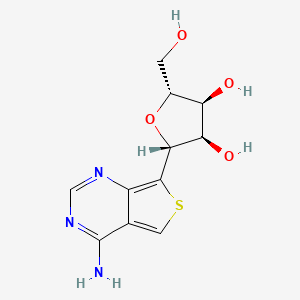
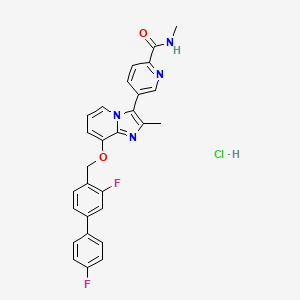
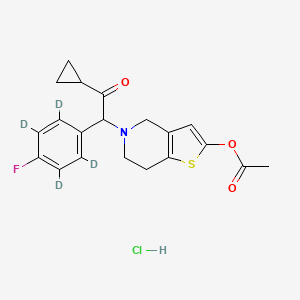
![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)

